molecular formula C21H33N3O5S B2993925 N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872975-81-0

N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2993925
CAS No.: 872975-81-0
M. Wt: 439.57
InChI Key: RLKQHMPZVDORCD-UHFFFAOYSA-N
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Description

N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a novel organic compound with a complex structure It exhibits unique chemical properties that have garnered interest in various fields such as medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:

  • Formation of the Oxazinan Ring::
    • Starting materials: 1,3-diaminopropane and mesitylsulfonyl chloride.

    • Conditions: Reaction is usually carried out in an inert atmosphere (e.g., nitrogen) with an appropriate base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.

  • Alkylation of the Oxazinan Ring::
    • Reagents: Isopentyl bromide.

    • Conditions: The alkylation reaction proceeds in a polar aprotic solvent (e.g., dimethylformamide) with a base (e.g., potassium carbonate).

  • Formation of the Oxalamide Group::
    • Reagents: Oxalyl chloride.

    • Conditions: This reaction is typically performed under dry conditions using a solvent like dichloromethane, with the intermediate being added dropwise to a solution containing the oxalamide precursor.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthetic routes, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. Continuous flow reactors and automated synthesis machinery might be used to streamline the process, ensuring consistency and safety.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo several types of chemical reactions:

  • Oxidation::
    • Reagents: Potassium permanganate, hydrogen peroxide.

    • Conditions: Typically in an aqueous solution, often under basic conditions.

    • Products: Formation of sulfonic acids or oxidative cleavage products.

  • Reduction::
    • Reagents: Lithium aluminum hydride, sodium borohydride.

    • Conditions: Typically in anhydrous solvents like tetrahydrofuran.

    • Products: Reduction of the oxalamide group to amines or alcohols.

  • Substitution::
    • Reagents: Various nucleophiles such as hydroxide ions, amines, or thiols.

    • Conditions: Often in polar solvents, with heat to drive the reaction.

    • Products: Formation of substituted derivatives with different functional groups.

Common Reagents and Conditions

  • Oxidation with potassium permanganate in basic aqueous solutions.

  • Reduction using lithium aluminum hydride in tetrahydrofuran.

  • Nucleophilic substitution with hydroxide ions in polar solvents like water or alcohols.

Major Products Formed from These Reactions

  • Oxidative cleavage products like sulfonic acids.

  • Reduced amines or alcohols from the oxalamide group.

  • Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is utilized in organic synthesis as an intermediate for the preparation of various complex molecules. Its reactivity and structural features make it valuable in creating new compounds for pharmaceutical research.

Biology and Medicine

The compound's unique structure and reactivity profile suggest potential uses in medicinal chemistry. It could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In an industrial context, this compound might be used as a precursor for synthesizing other valuable compounds, such as agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action for N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide depends on its application. In medicinal chemistry, it may act by binding to specific enzyme active sites or receptors, thereby modulating biological pathways. The mesitylsulfonyl group and oxalamide moiety could interact with protein binding sites, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-isopentyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide:
  • N1-isopentyl-N2-((3-(tosyl)-1,3-oxazinan-2-yl)methyl)oxalamide:
  • N1-isopentyl-N2-((3-(benzylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide:

Highlighting Its Uniqueness

The mesitylsulfonyl group in N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide differentiates it from similar compounds, contributing to its distinct chemical reactivity and potential biological activities. This unique moiety could enhance its interaction with specific biological targets, making it a compound of interest for further study and application.

There you go, a comprehensive dive into this compound! What’s your take on this fascinating compound?

Properties

IUPAC Name

N-(3-methylbutyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O5S/c1-14(2)7-8-22-20(25)21(26)23-13-18-24(9-6-10-29-18)30(27,28)19-16(4)11-15(3)12-17(19)5/h11-12,14,18H,6-10,13H2,1-5H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKQHMPZVDORCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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